(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone
Description
Properties
CAS No. |
827026-67-5 |
|---|---|
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(4S)-5,5-dimethyl-3-(2-methylprop-2-enoyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H19NO3/c1-7(2)9-12(5,6)16-11(15)13(9)10(14)8(3)4/h7,9H,3H2,1-2,4-6H3/t9-/m0/s1 |
InChI Key |
MNPWYCDNFXWVGM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@H]1C(OC(=O)N1C(=O)C(=C)C)(C)C |
Canonical SMILES |
CC(C)C1C(OC(=O)N1C(=O)C(=C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow reactions, where reactants are continuously fed into a reactor and products are continuously removed. This method can improve yield and reduce reaction times compared to batch processes.
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazolidinone ring is susceptible to nucleophilic attack at the carbonyl carbon. Ring-opening can occur under acidic or basic conditions, yielding amines or carbamates. For example:
-
Hydrolysis : Acidic conditions (e.g., HCl) cleave the ring to form β-amino alcohols. Basic conditions (e.g., NaOH) may produce carbamates .
-
CO₂ Insertion : Palladium-catalyzed reactions with CO₂ can generate 5-vinyloxazolidinones via ring-opening cyclization .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl (aq.), reflux | β-amino alcohol derivative | |
| CO₂ insertion | Pd catalyst, CO₂ atmosphere | 5-vinyloxazolidinone |
Conjugate Additions to the α,β-Unsaturated Ketone
The 2-methyl-1-oxo-2-propenyl group contains an α,β-unsaturated ketone (enone), enabling Michael additions. Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming substituted derivatives:
-
Thiol Addition : Thiophenol under basic conditions yields a thioether adduct .
-
Amine Addition : Primary amines generate β-amino ketones, useful in peptide mimetics .
| Nucleophile | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| PhSH | Et₃N, THF, 25°C | Thioether adduct | Anti-Markovnikov | |
| NH₂R | K₂CO₃, MeOH | β-Amino ketone | High regioselectivity |
Cycloaddition Reactions
The enone moiety participates in Diels-Alder reactions as a dienophile. For example, cycloaddition with 1,3-dienes forms six-membered rings:
| Diene | Conditions | Product | Stereochemistry | Reference |
|---|---|---|---|---|
| Butadiene | Toluene, reflux | Bicyclic oxazolidinone | Endo preference |
Hydrogenation and Reduction
The α,β-unsaturated ketone can undergo selective hydrogenation:
-
Catalytic Hydrogenation : H₂/Pd-C reduces the double bond to a single bond, yielding a saturated ketone .
-
Stereochemical Control : Chiral catalysts (e.g., RuPHOX) preserve the 4S configuration during hydrogenation .
| Substrate | Catalyst | Product | ee (%) | Reference |
|---|---|---|---|---|
| Propenyl group | Ru/(S)-MeO-Biphep | Saturated ketone | >95 |
Oxidation and Functionalization
-
Epoxidation : The enone reacts with peracids (e.g., mCPBA) to form an epoxide .
-
α-Hydroxylation : Sharpless asymmetric dihydroxylation introduces vicinal diols .
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C | Epoxide | |
| OsO₄, (DHQD)₂PHAL | t-BuOH/H₂O | Vicinal diol |
Stereoselective Modifications
The 4S stereocenter directs asymmetric reactions:
-
Kinetic Resolution : Enzymatic or organocatalytic methods resolve racemic mixtures .
-
Chiral Auxiliary : The oxazolidinone ring acts as a directing group in aldol reactions .
| Reaction | Catalyst/Reagent | Selectivity (dr) | Reference |
|---|---|---|---|
| Aldol reaction | L-Proline | 10:1 (anti:syn) |
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Oxazolidinones are known for their antimicrobial properties, particularly against Gram-positive bacteria. Research indicates that derivatives of oxazolidinones exhibit potent antibacterial activity. For example, compounds similar to (4S)-5,5-Dimethyl-4-(1-methylethyl)-2-oxazolidinone have been synthesized and evaluated for their efficacy against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anti-Cancer Properties
Recent studies have explored the anti-cancer potential of oxazolidinone derivatives. It has been reported that certain oxazolidinone compounds can induce apoptosis in cancer cells, demonstrating their potential as therapeutic agents in oncology. In vitro assays have shown that these compounds can significantly inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies .
Chiral Catalysis
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone serves as a chiral ligand in asymmetric catalysis. Its application in palladium-catalyzed reactions has been extensively studied, where it enhances enantioselectivity in various transformations such as allylation and cross-coupling reactions . The ability to generate chiral centers with high selectivity is crucial in the synthesis of pharmaceuticals.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the interactions of this compound with biological targets. These studies provide insights into the binding affinities and modes of action of the compound, aiding in the design of more effective derivatives with enhanced biological activity .
Toxicity and ADMET Profiling
The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for evaluating the drug-likeness of new compounds. Studies have indicated that oxazolidinone derivatives generally exhibit favorable ADMET profiles, making them suitable candidates for further development in drug discovery .
Mechanism of Action
The mechanism by which (4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone exerts its effects involves its interaction with specific molecular targets. For example, as a chiral auxiliary, it can influence the stereochemistry of a reaction by forming a temporary covalent bond with the substrate, thereby directing the formation of a specific enantiomer. The pathways involved may include nucleophilic attack, electrophilic addition, or radical reactions, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxazolidinone Derivatives
Compound A : 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone (CAS 87844-84-6)
- Core Structure: Shares the 2-oxazolidinone backbone.
- Substituents: A phenoxy methyl group and a methylethoxy ethoxy chain at the 5-position. 3-(1-Methylethyl) group similar to the target compound.
- Key Differences: The extended ether chain in Compound A likely enhances hydrophilicity but may reduce membrane permeability compared to the target compound’s propenyl ketone group.
Compound B : (4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone (LMT-28; CAS 1239600-18-0)
- Core Structure: (4S)-configured oxazolidinone.
- Substituents: A hydroxy-methyl-methylene-oxononyl chain at the 3-position. 4-(1-Methylethyl) group identical to the target compound.
- Key Differences :
- The aliphatic chain in Compound B may facilitate interactions with hydrophobic enzyme pockets (e.g., metalloproteases), whereas the target compound’s propenyl ketone could engage in polar interactions.
- Both compounds share stereochemical complexity, but their substituent orientations diverge significantly.
Non-Oxazolidinone Heterocycles
Compound C : MB07811 [(2R,4S)-4-(3-Chlorophenyl)-2-((3,5-dimethyl-4-(4′-hydroxy-3′-isopropylbenzyl)phenoxy)methyl)-2-oxido-(1,3,2)-dioxaphosphonane]
- Core Structure: Dioxaphosphonane ring (non-oxazolidinone).
- Substituents :
- Chlorophenyl and hydroxy-isopropylbenzyl groups.
- Key Differences: Phosphorus-containing core alters electronic properties and metabolic pathways compared to oxazolidinones. The 4′-hydroxy-3′-isopropylbenzyl group in Compound C mirrors the isopropyl motif in the target compound but is attached to a different scaffold.
Compound D : 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone
- Core Structure: Thiazolidinone ring.
- Substituents :
- Arylidene hydrazone and methoxyphenyl groups.
- Conjugated hydrazone groups may confer distinct reactivity (e.g., antioxidant properties) absent in the target compound.
Structural-Activity Relationship (SAR) Analysis
- Steric Effects : The 5,5-dimethyl groups in the target compound likely reduce conformational flexibility, enhancing binding specificity compared to less-bulky analogs.
- Reactive Moieties : The propenyl ketone at position 3 could act as a Michael acceptor, enabling covalent interactions absent in Compounds A and B.
Biological Activity
(4S)-5,5-Dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-YL)-2-oxazolidinone, also known by its CAS number 168297-86-7, is a compound belonging to the oxazolidinone class. This compound has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound based on various studies and data sources.
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.210 g/mol |
| Density | 1.0 ± 0.1 g/cm³ |
| Boiling Point | 284.2 ± 7.0 °C at 760 mmHg |
| Flash Point | 125.7 ± 18.2 °C |
| LogP | 2.08 |
Antimicrobial Activity
Research has indicated that oxazolidinones exhibit significant antimicrobial properties. A study focused on the synthesis of various oxazolidinone derivatives, including this compound, showed promising results against various bacterial strains. The compound was evaluated using the agar diffusion method, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
The mechanism by which this compound exerts its antimicrobial effects is primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex in bacterial translation . This mechanism is similar to that of other known oxazolidinones like linezolid, which has been widely used in clinical settings.
Study on Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of several oxazolidinones, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, showing comparable efficacy to linezolid .
Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted to evaluate the safety profile of this compound. The compound displayed low cytotoxic effects on human cell lines with an IC50 value greater than 100 µg/mL, suggesting a favorable safety margin for further development .
Q & A
Q. What are the recommended synthetic routes for preparing (4S)-5,5-dimethyl-4-(1-methylethyl)-3-(2-methyl-1-oxo-2-propen-1-yl)-2-oxazolidinone?
A common approach involves refluxing precursor compounds (e.g., substituted thiosemicarbazides or oxazolidinone derivatives) with reagents like chloroacetic acid or sulfur-containing reactants in dry solvents (e.g., benzene or acetonitrile) under Dean-Stark conditions to remove water. Purification typically involves recrystallization from solvents such as methanol or DMF-acetic acid mixtures . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be required, though specific protocols for this compound are not explicitly detailed in the provided evidence.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- Infrared (IR) Spectroscopy : To confirm functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for oxazolidinone and α,β-unsaturated ketone groups) .
- Nuclear Magnetic Resonance (NMR) : H-NMR can resolve stereochemistry and substituent positions (e.g., methyl groups at δ 1.2–1.5 ppm, olefinic protons at δ 5.5–6.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What safety precautions are critical during handling?
Use P95 respirators (or equivalent) for particulate protection and OV/AG/P99 filters for higher hazard scenarios. Wear full-body protective gear, including chemically resistant gloves and goggles. Ensure proper ventilation and grounding of equipment to prevent electrostatic discharge. Avoid open flames due to potential flammability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
Employ Design of Experiments (DoE) principles to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For example, refluxing in aprotic solvents like acetonitrile at 80–100°C may enhance cyclization efficiency. Real-time monitoring via flow chemistry systems (e.g., continuous-flow reactors) can improve reproducibility and reduce side reactions .
Q. How should researchers address discrepancies in spectroscopic data during structural validation?
- Contradictory IR/NMR Peaks : Cross-validate with computational methods (e.g., DFT simulations for predicted chemical shifts) or alternative techniques like C-NMR or 2D-COSY.
- Unexpected Mass Fragments : Perform isotopic labeling or tandem MS/MS to trace fragmentation pathways. For stereochemical ambiguities, use X-ray crystallography or chiral HPLC .
Q. What strategies are recommended for evaluating the compound’s stability under varying experimental conditions?
Conduct accelerated stability studies:
Q. How can researchers mitigate toxicity risks in biological assays?
While no carcinogenic classification exists per IARC/OSHA, perform in vitro cytotoxicity screening (e.g., MTT assays on mammalian cell lines) and Ames tests for mutagenicity. Use lower concentrations (<10 µM) in initial trials and implement secondary containment for waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
